molecular formula C10H12N2O B1621664 Pyridine, 2-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)- CAS No. 109660-12-0

Pyridine, 2-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)-

Cat. No. B1621664
M. Wt: 176.21 g/mol
InChI Key: ZANPCQHDEUORJP-UHFFFAOYSA-N
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Description

“Pyridine, 2-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)-” is a chemical compound with the empirical formula C10H12N2O . It is also known as 4,4-Dimethyl-2-(pyridin-2-yl)-4,5-dihydrooxazole . It is used as a ligand for Ruthenium catalyzed C-H bond oxidation of arylalkanes .


Molecular Structure Analysis

The molecular weight of this compound is 176.22 . The SMILES string representation of its structure is CC1(C)COC(=N1)c2ccccn2 . The InChI representation is 1S/C10H12N2O/c1-10(2)7-13-9(12-10)8-5-3-4-6-11-8/h3-6H,7H2,1-2H3 .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a refractive index of 1.533 and a density of 1.050 at 25 °C . It is stored at temperatures between 2-8°C .

Safety And Hazards

This compound is classified as an eye irritant (Eye Irrit. 2), skin irritant (Skin Irrit. 2), and may cause respiratory irritation (STOT SE 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if on skin: washing with plenty of water (P302 + P352) .

properties

IUPAC Name

4,4-dimethyl-2-pyridin-2-yl-5H-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-10(2)7-13-9(12-10)8-5-3-4-6-11-8/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZANPCQHDEUORJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(=N1)C2=CC=CC=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50395559
Record name Pyridine, 2-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50395559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridine, 2-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)-

CAS RN

109660-12-0
Record name Pyridine, 2-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50395559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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